Lipophilicity vs. 3-Chloro-1,2,4-triazole
The target compound exhibits a calculated LogP of 2.36 (or 2.05 [1]), which is approximately 5- to 8-fold higher (on a log scale) than the LogP of the simpler 3-chloro-1,2,4-triazole (0.28-0.46) [2]. This substantial increase in lipophilicity is directly attributable to the 5-benzyl group and translates to markedly different membrane permeability and solubility profiles. [1][2]
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.36 (Hit2Lead) / 2.05 (ChemSrc) |
| Comparator Or Baseline | 3-Chloro-1,2,4-triazole: LogP 0.28-0.46 |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.1 (target more lipophilic) |
| Conditions | Calculated (predicted) values from vendor datasheets |
Why This Matters
This LogP difference is critical for selecting a building block with appropriate lipophilicity for CNS penetration or for tuning solubility in organic synthesis.
- [1] ChemSrc. (2017). 5-benzyl-3-chloro-1H-1,2,4-triazole (CAS 1256643-53-4). LogP = 2.04890. View Source
- [2] MolBase. (n.d.). 3-Chloro-1,2,4-triazole (CAS 6818-99-1). LogP = 0.4581. View Source
